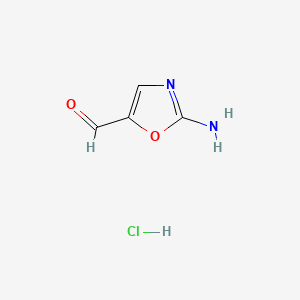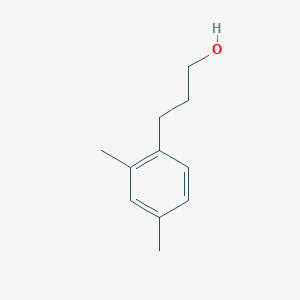
3-(2,4-Dimethylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O It is a type of alcohol that features a phenyl group substituted with two methyl groups at the 2 and 4 positions, attached to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2,4-dimethylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then treated with propanal to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
3-(2,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)propan-1-one or 3-(2,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,4-Dimethylphenyl)propane.
Substitution: 3-(2,4-Dimethylphenyl)propyl halides.
科学的研究の応用
3-(2,4-Dimethylphenyl)propan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Additionally, the phenyl ring’s hydrophobic interactions can affect the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(3,5-Dimethylphenyl)propan-1-ol: Similar structure but with methyl groups at the 3 and 5 positions.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains methoxy groups and a triazole ring, differing in functional groups and overall structure.
Uniqueness
3-(2,4-Dimethylphenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in synthesis and research .
特性
CAS番号 |
27650-80-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8,12H,3-4,7H2,1-2H3 |
InChIキー |
HFIRQLQQPJWFGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)
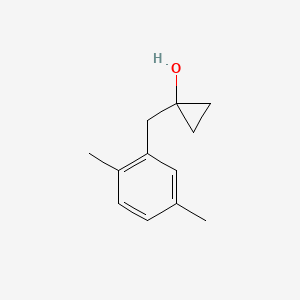
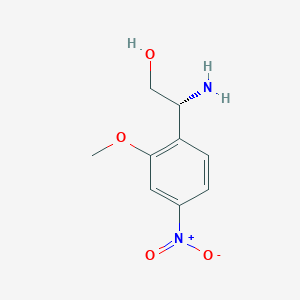
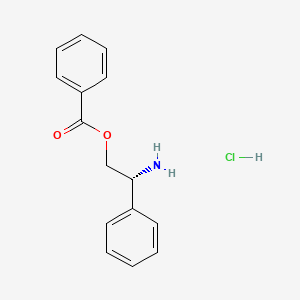
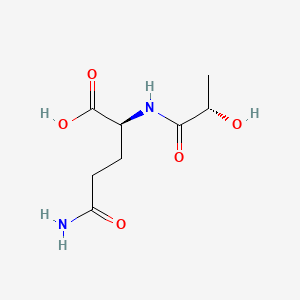
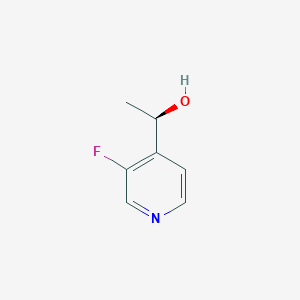
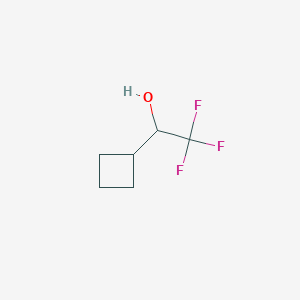
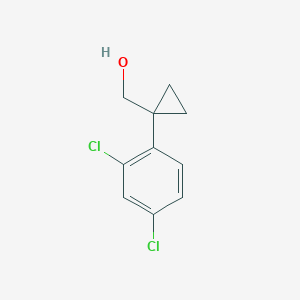
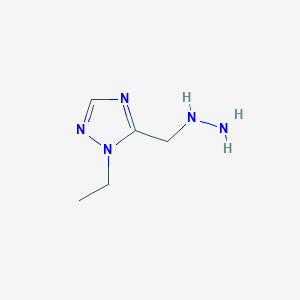
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
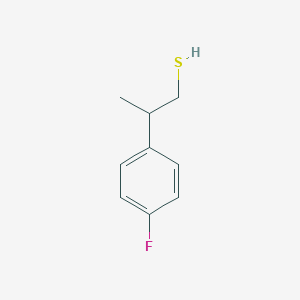
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)

